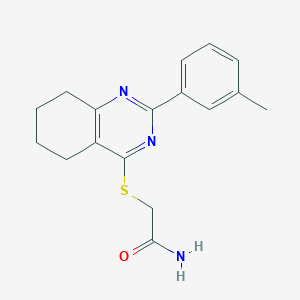![molecular formula C13H16FNO2 B6635877 3-Fluoro-2-[(3-hydroxycyclobutyl)methyl-methylamino]benzaldehyde](/img/structure/B6635877.png)
3-Fluoro-2-[(3-hydroxycyclobutyl)methyl-methylamino]benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-2-[(3-hydroxycyclobutyl)methyl-methylamino]benzaldehyde, also known as FCMA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. FCMA is a derivative of benzaldehyde, which is a common building block in organic synthesis.
Mechanism of Action
The mechanism of action of 3-Fluoro-2-[(3-hydroxycyclobutyl)methyl-methylamino]benzaldehyde is not fully understood, but it is thought to involve the inhibition of key enzymes or proteins involved in disease pathways. For example, 3-Fluoro-2-[(3-hydroxycyclobutyl)methyl-methylamino]benzaldehyde has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is depleted in Alzheimer's disease.
Biochemical and Physiological Effects:
3-Fluoro-2-[(3-hydroxycyclobutyl)methyl-methylamino]benzaldehyde has been shown to have a range of biochemical and physiological effects, depending on the specific disease model or cell type being studied. In cancer cells, 3-Fluoro-2-[(3-hydroxycyclobutyl)methyl-methylamino]benzaldehyde has been shown to induce cell cycle arrest and apoptosis, which are mechanisms of cell death. In Alzheimer's disease models, 3-Fluoro-2-[(3-hydroxycyclobutyl)methyl-methylamino]benzaldehyde has been shown to inhibit the aggregation of amyloid beta peptides, which are thought to contribute to the development of the disease.
Advantages and Limitations for Lab Experiments
One advantage of 3-Fluoro-2-[(3-hydroxycyclobutyl)methyl-methylamino]benzaldehyde is its potent cytotoxicity against cancer cells, which makes it a promising candidate for further development as an anticancer drug. Another advantage is its fluorescent properties, which make it useful for imaging applications. However, one limitation of 3-Fluoro-2-[(3-hydroxycyclobutyl)methyl-methylamino]benzaldehyde is its relatively low yield and purity, which can make it difficult to work with in large-scale experiments.
Future Directions
There are several future directions for research on 3-Fluoro-2-[(3-hydroxycyclobutyl)methyl-methylamino]benzaldehyde. One direction is to further investigate its potential as an anticancer drug, and to optimize its structure for improved potency and selectivity. Another direction is to explore its potential as a fluorescent probe for imaging applications, and to develop new imaging techniques based on its properties. Additionally, further research is needed to fully understand the mechanism of action of 3-Fluoro-2-[(3-hydroxycyclobutyl)methyl-methylamino]benzaldehyde, and to identify the specific enzymes or proteins that it targets in disease pathways.
Synthesis Methods
The synthesis of 3-Fluoro-2-[(3-hydroxycyclobutyl)methyl-methylamino]benzaldehyde involves the reaction of 3-fluoro-2-nitrobenzaldehyde with cyclobutanol, followed by reduction with sodium borohydride and reaction with methylamine. The final product is obtained after purification through column chromatography. The yield of 3-Fluoro-2-[(3-hydroxycyclobutyl)methyl-methylamino]benzaldehyde is typically around 50%, and the purity can be further improved through recrystallization.
Scientific Research Applications
3-Fluoro-2-[(3-hydroxycyclobutyl)methyl-methylamino]benzaldehyde has been studied for its potential as a drug candidate for various diseases, including cancer and Alzheimer's disease. It has been shown to have potent cytotoxicity against cancer cells in vitro, and to inhibit the aggregation of amyloid beta peptides, which are implicated in the development of Alzheimer's disease. 3-Fluoro-2-[(3-hydroxycyclobutyl)methyl-methylamino]benzaldehyde has also been studied for its potential as a fluorescent probe for imaging applications.
properties
IUPAC Name |
3-fluoro-2-[(3-hydroxycyclobutyl)methyl-methylamino]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO2/c1-15(7-9-5-11(17)6-9)13-10(8-16)3-2-4-12(13)14/h2-4,8-9,11,17H,5-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXIZRKKMQUPGQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CC(C1)O)C2=C(C=CC=C2F)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-2-[(3-hydroxycyclobutyl)methyl-methylamino]benzaldehyde | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[(1-aminocyclobutyl)methyl]-3-chloro-5-nitropyridin-2-amine](/img/structure/B6635810.png)








![2-Chloro-5-[(1-propan-2-ylpyrazol-4-yl)methylamino]benzoic acid](/img/structure/B6635893.png)
![N-[(1,3-dimethylindol-2-yl)methyl]-2-methyloxan-4-amine](/img/structure/B6635895.png)